![molecular formula C9H14O2 B6244920 7-oxaspiro[4.5]decan-2-one CAS No. 2408971-09-3](/img/no-structure.png)
7-oxaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C9H14O2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 7-oxaspiro[4.5]decan-2-one can be achieved through a novel Lewis acid catalyzed Prins/pinacol cascade process. This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of 7-oxaspiro[4.5]decan-2-one is represented by the InChI code: 1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 . The molecular weight of this compound is 154.21 .Physical And Chemical Properties Analysis
7-oxaspiro[4.5]decan-2-one is a liquid at room temperature . Its molecular weight is 154.21 and its molecular formula is C9H14O2 .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of 7-oxaspiro[4.5]decan-2-one can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then brominated to form the corresponding bromo compound.", "Step 3: The bromo compound is reduced using sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then oxidized using acetic acid and sodium hydroxide to form the corresponding ketone.", "Step 5: The ketone is then reacted with methanol and hydrochloric acid to form the corresponding methyl ketal.", "Step 6: The methyl ketal is then hydrolyzed using sodium hydroxide to form the corresponding ketone.", "Step 7: The ketone is then cyclized using diethyl ether and tetrahydrofuran to form the spiro compound.", "Step 8: The spiro compound is then purified using water, sodium chloride, and sodium sulfate to obtain the final product, 7-oxaspiro[4.5]decan-2-one." ] } | |
CAS RN |
2408971-09-3 |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.